
3-Fluoro-6-(3-fluorophenyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-6-(3-fluorophenyl)picolinaldehyde, with the chemical formula C12H7F2NO, is a compound that belongs to the class of picolinaldehydes. It contains both a fluorine atom and a phenyl group, making it an interesting molecule for various applications .
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of 3-Fluoro-6-(3-fluorophenyl)picolinaldehyde involves several steps. One common route starts with the reaction of 3-fluorobenzaldehyde with picolinic acid in the presence of a suitable catalyst. The resulting intermediate undergoes further transformations to yield the desired product.
Reaction Conditions::Step 1: Condensation of 3-fluorobenzaldehyde and picolinic acid.
Step 2: Subsequent cyclization to form the picolinaldehyde ring.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities.
Analyse Des Réactions Chimiques
3-Fluoro-6-(3-fluorophenyl)picolinaldehyde can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group may yield an alcohol derivative.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common reagents and conditions depend on the specific reaction type and desired products.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a fluorescent probe or ligand in biological studies.
Medicine: Research into potential pharmaceutical applications.
Industry: For the synthesis of specialized materials.
Mécanisme D'action
The exact mechanism by which 3-Fluoro-6-(3-fluorophenyl)picolinaldehyde exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
While I don’t have a specific list of similar compounds, researchers often compare this compound with related picolinaldehydes or fluorinated aromatic aldehydes. Its uniqueness lies in the combination of fluorine substitution and the phenyl ring.
Propriétés
Formule moléculaire |
C12H7F2NO |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
3-fluoro-6-(3-fluorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-9-3-1-2-8(6-9)11-5-4-10(14)12(7-16)15-11/h1-7H |
Clé InChI |
ZOMHMXAKTGRPGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)

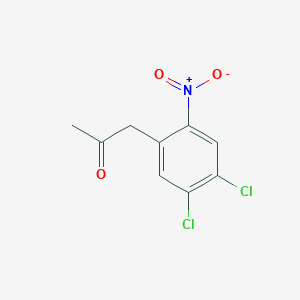
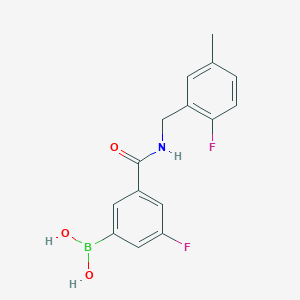
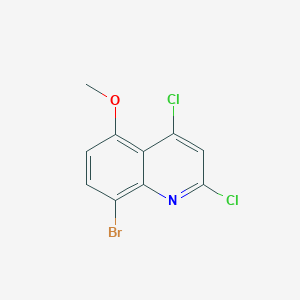
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)

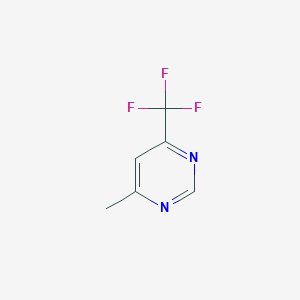

![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
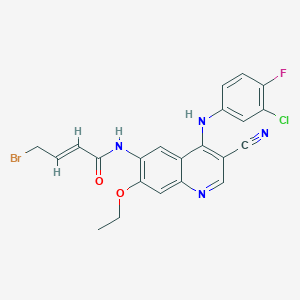

![4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13090567.png)
